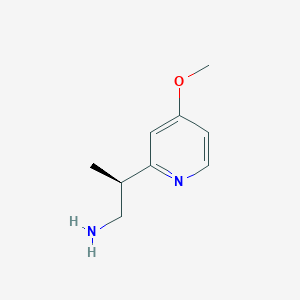![molecular formula C15H14N4O2S2 B2498240 methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate CAS No. 477872-67-6](/img/structure/B2498240.png)
methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate is a useful research compound. Its molecular formula is C15H14N4O2S2 and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
- Cyclization and Pharmacological Properties: The compound is involved in reactions leading to cyclization, forming derivatives like 1,2,4-triazole and 1,3,4-thiadiazole, which have been investigated for their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Antimicrobial Properties
- Synthesis and Antimicrobial Activities: Various derivatives, including those of 1,2,4-triazole, have been synthesized and their antimicrobial activities investigated, showing effectiveness against a range of microorganisms (Demirbaş et al., 2009).
Pharmacological Evaluations
Pharmacological Study of Thiazolidinones and Mannich Bases
These derivatives have been assessed for antimicrobial and antitubercular activities, highlighting their potential in pharmacological applications (Dave et al., 2007).
Antioxidant and Anti-inflammatory Agents
The derivatives of 1,2,4-triazole integrated with Schiff Base have been synthesized and tested for antioxidant and anti-inflammatory activities, showing significant potential in these areas (Kate et al., 2020).
Fungicidal Activity
- Fungicidal Activity of Derivatives: Research shows that some derivatives demonstrate fungicidal activity, indicating their potential use in agricultural or pharmaceutical applications (El-Telbani et al., 2007).
Antileishmanial Activity
- Antileishmanial Activity and Theoretical Calculations: Derivatives of 4-amino-1,2,4-triazole have been theoretically studied using Density Functional Theory and tested for antileishmanial activity, showing promise in this field (Süleymanoğlu et al., 2017).
Crystal Structure Analysis
- Crystal Structure Investigations: Studies on the crystal structure of related compounds help in understanding their chemical properties and potential applications (Ramli et al., 2015).
Glycosylation and Regioselectivity
- Study of Glycosylation and Regioselectivity: This compound has been a subject of study in glycosylation processes, which are crucial in various biochemical applications (El Ashry et al., 2009).
Synthesis and Antimicrobial Activity
Synthesis and Antimicrobial Activity Studies
Several studies have been conducted on the synthesis of triazole derivatives and their antimicrobial activities, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Antibacterial and Antifungal Activities
Novel Schiff bases synthesized from this compound have been evaluated for their antibacterial and antifungal activity, indicating its relevance in medical research (Mange et al., 2013).
Mécanisme D'action
The mechanism of action of thiazole derivatives can vary widely depending on their structure and the biological target. For instance, some thiazole derivatives have been observed to have antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-21-14(20)11-6-4-10(5-7-11)9-23-15-18-17-13(19(15)16)12-3-2-8-22-12/h2-8H,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHISTDLPGNXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
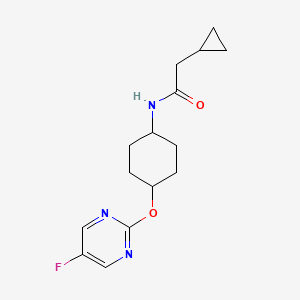
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2498158.png)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)
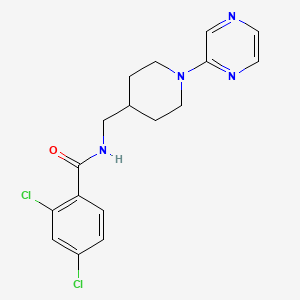
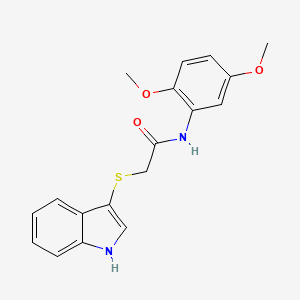
![N-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2498166.png)
![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)
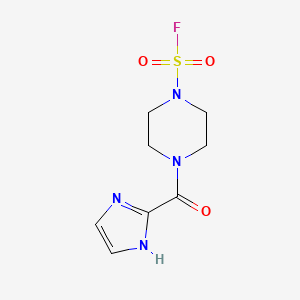
![rac-N-[(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)
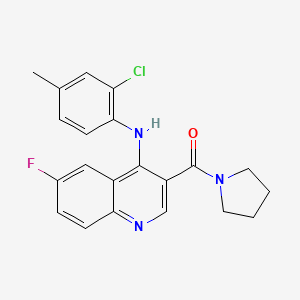
![1-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2498176.png)
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)
![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)
